

chemical structure and properties of DMT-dT phosphoramidite-d11

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Compound of Interest

Compound Name: DMT-dT Phosphoramidite-d11

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In-Depth Technical Guide: DMT-dT Phosphoramidite-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **DMT-dT phosphoramidite-d11**, a deuterated analogue of a key building block in oligonucleotide synthesis. This document is intended for professionals in the fields of chemical biology, drug development, and nucleic acid research.

Chemical Structure and Properties

DMT-dT phosphoramidite, or 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a cornerstone reagent in the automated chemical synthesis of DNA.[1][2][3] Its deuterated counterpart, **DMT-dT phosphoramidite-d11**, is utilized in specialized applications, such as nuclear magnetic resonance (NMR) studies, to simplify complex spectra and provide deeper structural insights.[4]

The core structure consists of a deoxythymidine nucleoside protected at the 5'-hydroxyl group by a dimethoxytrityl (DMT) group and functionalized at the 3'-hydroxyl group with a phosphoramidite moiety.[5][6] The phosphoramidite group is the reactive center for forming the phosphodiester backbone of a growing oligonucleotide chain.[2]



While the precise isomeric structure of commercially available **DMT-dT phosphoramidite-d11** is not always publicly disclosed, a chemically plausible structure involves deuteration of the two methoxy groups and the phenyl group of the DMT protecting group. This specific deuteration pattern aids in simplifying proton NMR spectra in regions that can be crowded with signals.

Below is a diagram illustrating the chemical structure of DMT-dT phosphoramidite, with a plausible representation of the d11 deuteration.

Caption: Plausible chemical structure of **DMT-dT Phosphoramidite-d11**.

Physicochemical Properties

The physicochemical properties of **DMT-dT phosphoramidite-d11** are expected to be very similar to its non-deuterated analogue, with minor differences arising from the increased molecular weight due to the deuterium atoms.



Property	Value (DMT-dT Phosphoramidite)	Value (DMT-dT Phosphoramidite- d11, Estimated)	Reference
Molecular Formula	C40H49N4O8P	C40H38D11N4O8P	[1][6]
Molecular Weight	744.81 g/mol	~755.9 g/mol	[1][6]
Appearance	White to off-white powder or granules	White to off-white powder or granules	[1]
Solubility	Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. Very slightly soluble in water (0.00051 g/L at 20 °C).	Similar to the non- deuterated form.	[1][7]
Storage Conditions	2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.	2-8°C under an inert atmosphere.	[1][2]
Stability	Sensitive to moisture and acidic conditions. The phosphoramidite moiety is prone to hydrolysis.	Similar to the non- deuterated form.	[2]

Experimental Protocols

The primary application of **DMT-dT phosphoramidite-d11** is in the solid-phase synthesis of DNA oligonucleotides, a process that follows the well-established phosphoramidite chemistry cycle.



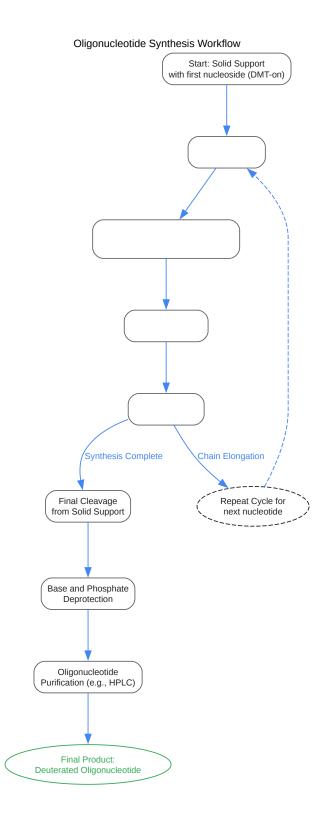
Standard Oligonucleotide Synthesis Cycle

The synthesis of DNA on a solid support using phosphoramidite chemistry involves a four-step cycle for each nucleotide addition:

- Detritylation (Deblocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the
 growing oligonucleotide chain, which is attached to a solid support. This is typically achieved
 using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid
 (DCA) in an inert solvent like dichloromethane.
- Coupling: The deprotected 5'-hydroxyl group of the growing chain reacts with the
 phosphoramidite of the incoming nucleotide (in this case, DMT-dT phosphoramidite-d11).
 This reaction is catalyzed by an activator, such as 1H-tetrazole or a more modern equivalent
 like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).
- Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling steps, which would lead to the formation of N-1 shorter sequences (failure sequences), they are acetylated using a capping reagent, typically a mixture of acetic anhydride and Nmethylimidazole.
- Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized
 to a more stable phosphate triester linkage. This is commonly done using a solution of iodine
 in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence.





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Caption: Automated solid-phase oligonucleotide synthesis cycle.



Post-Synthesis Processing

After the desired oligonucleotide sequence has been assembled, the following steps are performed:

- Cleavage from Support: The oligonucleotide is cleaved from the solid support, typically using concentrated ammonium hydroxide.
- Deprotection: The same reagent (concentrated ammonium hydroxide) is used to remove the protecting groups from the phosphate backbone (the cyanoethyl groups) and any protecting groups on the nucleobases.
- Purification: The final oligonucleotide product is purified to remove any truncated sequences
 or other impurities. Common purification methods include high-performance liquid
 chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).

Applications in Research and Development

The primary advantage of using **DMT-dT phosphoramidite-d11** over its non-deuterated counterpart lies in its utility for biophysical and structural studies of nucleic acids.

- NMR Spectroscopy: The replacement of specific protons with deuterium simplifies complex proton NMR spectra by removing their corresponding signals and scalar couplings. This allows for the unambiguous assignment of other proton resonances and can facilitate the determination of the three-dimensional structure and dynamics of DNA and DNA-protein complexes.
- Mass Spectrometry: The known mass difference introduced by the deuterium labels can be a
 useful tool in mass spectrometry-based studies for identifying and quantifying specific
 oligonucleotide fragments.
- Kinetic Isotope Effect Studies: While less common for this particular molecule, deuterated compounds can be used to study kinetic isotope effects in enzymatic reactions involving DNA, providing insights into reaction mechanisms.

Conclusion



DMT-dT phosphoramidite-d11 is a valuable tool for researchers requiring site-specific isotopic labeling of synthetic DNA. Its chemical properties and reactivity in oligonucleotide synthesis are nearly identical to the standard, non-deuterated reagent, allowing for its seamless integration into established synthesis protocols. The strategic incorporation of deuterium provides a powerful method for elucidating the structure, dynamics, and interactions of nucleic acids, thereby advancing our understanding of their biological functions and aiding in the development of novel nucleic acid-based therapeutics.

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References

- 1. DMT-dT-phosphoramidit | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. DMT-dT Phosphoramidite-d11 | 稳定同位素 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Thymidine, 5'-O-(bis(4-methoxyphenyl)phenylmethyl)-, 3'-(2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite) | C40H49N4O8P | CID 9940288 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
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